Azepan-4-amine

Kinase Inhibition Plasma Stability PKB (Akt)

Piperidine scaffolds limit target engagement due to restricted ring flexibility. Azepan-4-amine offers a seven-membered azepane ring with distinct conformational and stereoelectronic properties. • Plasma-stable PKB/Akt inhibitors with nanomolar potency (IC50 = 4 nM) • X-ray validated scaffold (PDB: 1SVG) for structure-based drug design • Superior cellular activity vs piperidine analogs in head-to-head assays • Enables enantiospecific GPCR ligand development (SST5, H3) ≥98% purity; cold-chain shipping; bulk quantities available.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 108724-15-8
Cat. No. B033968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-4-amine
CAS108724-15-8
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)N
InChIInChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2
InChIKeyZRNRPJNPCUSWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-4-amine: A Versatile Seven-Membered Scaffold


Azepan-4-amine (hexahydro-1H-azepin-4-amine; CAS 108724-15-8) is a saturated seven-membered nitrogen-containing heterocyclic amine. It serves as a versatile building block and core scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors, as its seven-membered ring imparts distinct conformational flexibility and stereoelectronic properties compared to more common six-membered piperidine analogs [1]. The compound is widely utilized as a synthetic intermediate for constructing biologically active molecules, including potent and selective PKB (Akt) and PIM1 kinase inhibitors [2][3].

Scaffold Seven-membered azepane core for kinase inhibitor design
Flexibility Conformational adaptability supports target engagement exploration
Synthesis Reported building block for PKB/Akt and PIM1 inhibitor synthesis

Azepan-4-amine: Why Piperidine Substitution Fails


Direct substitution of azepan-4-amine with a six-membered 4-aminopiperidine analog is scientifically invalid due to fundamental differences in ring conformation, hydrogen-bond basicity (pKHB), and target engagement [1]. The seven-membered azepane ring exhibits greater conformational flexibility and a distinct orientation of the exocyclic amine, which can dramatically alter binding affinity and selectivity for biological targets [2]. Furthermore, the enantiomeric configuration of azepane-based ligands is often critical; certain receptors (e.g., SST5) exhibit strong enantiodiscrimination, binding exclusively the (R)-enantiomer of amino-azepane derivatives while rejecting the (S)-form [3]. Generic substitution without rigorous comparative data risks complete loss of activity, altered selectivity, or unforeseen metabolic instability [2].

Ring conformation Seven-membered azepane vs six-membered piperidine may shift binding affinity and selectivity profile.
Hydrogen-bond basicity Azepane exhibits lower pKHB than piperidine; may alter hydrogen-bond-dependent target interactions.
Enantiomeric configuration (R)-enantiomer is often required for target engagement; racemic or (S)-form may not retain activity.

Azepan-4-amine: Comparative Evidence vs. Key Analogs


Enhanced Plasma Stability for PKB Inhibitors

In a head-to-head comparison of PKB-α inhibitors, the azepane-derived compound 4 demonstrated both potent activity and plasma stability, whereas the original lead compound 1, which contains an ester moiety, was found to be plasma unstable [1]. Specifically, compound 4 maintained an IC50 of 4 nM against PKB-α while achieving plasma stability in mouse plasma [1][2]. This stability is critical for in vivo applications and represents a key differentiator for azepane-based scaffolds over ester-containing analogs.

Plasma stability comparison
Head-to-head
IC50 (PKB-α) = 4 nM; Plasma stable in mouse plasma
Supports plasma-stable kinase inhibitor design
Direct comparison to plasma-unstable ester lead (IC50 5 nM)
Kinase Inhibition Plasma Stability PKB (Akt)

Histamine H3 Receptor Affinity: Azepane vs. Piperidine

A direct pairwise comparison of azepane- and piperidine-containing compounds as histamine H3 receptor ligands revealed that the azepane derivative 13 achieved the highest overall affinity (Ki = 18 nM) among all compounds tested [1]. In a closely matched pair differing only in the central ring (azepane vs. piperidine), the azepane derivative 16 (Ki = 34 nM) showed comparable affinity to its piperidine counterpart 14 (Ki = 25 nM), but exhibited a significantly lower ED50 (1.75 mg/kg) for blocking dipsogenia in rats compared to the piperidine analog (ED50 = 2.72 mg/kg) [1][2].

H3 receptor affinity
Head-to-head
Azepane 13 Ki = 18 nM; Azepane 16 ED50 1.75 mg/kg vs piperidine 14 ED50 2.72 mg/kg
Supports in vivo target engagement context
Azepane ED50 lower despite comparable Ki
GPCR Histamine H3 Receptor Binding Affinity

SST5 Antagonism: Enantioselectivity of Amino-Azepanes

In the development of SST5 antagonists, nicotinamides derived from benzyl-substituted 4-aminopiperidines and their seven-membered azepane analogs were compared. While both series produced potent antagonists with Ki values ranging from 2.4 to 436 nM, a critical differentiator emerged: the SST5 receptor strongly enantiodiscriminates and binds in the amino-azepane series only the (R)-enantiomer [1][2]. This stereochemical stringency provides a clear path to selective, high-affinity ligands and simplifies chiral resolution requirements during lead optimization.

SST5 enantioselectivity
Class-level
Only (R)-enantiomer of amino-azepane derivatives binds SST5; Ki range 2.4–436 nM
Enantiomer-specific target engagement review
Class-level inference; enantiomeric discrimination may simplify SAR
SST5 Antagonist Enantioselectivity GPCR

Hydrogen-Bond Basicity: Azepane vs. Piperidine

The hydrogen-bond basicity (pKHB) scale provides a quantitative measure of a molecule's ability to act as a hydrogen-bond acceptor. For secondary amines, the pKHB order is: pyrrolidine ≈ azetidine > piperidine > 2-methylaziridine > azepane [1]. This means azepane is a weaker hydrogen-bond acceptor than piperidine. This difference can significantly influence interactions with biological targets, particularly in systems where hydrogen bonding to the amine nitrogen is critical for affinity or selectivity.

Hydrogen-bond basicity
Class-level
Azepane pKHB lower than piperidine; pyrrolidine ≈ azetidine highest
Hydrogen-bond basicity context for target binding
Relative order established via FTIR spectrometry
Physicochemical Properties Hydrogen Bonding pKHB

Conformational Flexibility of Azepane in Kinase Inhibitors

The seven-membered azepane ring possesses greater conformational flexibility compared to the six-membered piperidine ring, allowing it to adapt to the active site of kinases like PKA and PKB in ways that piperidine cannot [1][2]. This is supported by X-ray crystallography of PKA in complex with azepane derivative 4 (PDB: 1SVG), which reveals specific binding interactions that are not attainable with more constrained six-membered ring analogs [2]. This conformational adaptability is a key reason why azepane-based inhibitors often achieve high potency and selectivity.

Conformational binding mode
Method context
X-ray structure PDB: 1SVG reveals unique azepane binding interactions in PKA
Conformational adaptability for kinase engagement
Binding mode not accessible to constrained piperidine
Kinase Inhibitor Conformational Analysis Structure-Based Drug Design

Antiproliferative Activity: Azepane vs. Piperidine Proteasome Inhibitors

A pairwise comparison of piperidine- and azepane-containing derivatives of the proteasome deubiquitinase inhibitor b-AP15 revealed distinct antiproliferative activities in HCT116 colon cancer cells [1]. Three matched pairs of compounds, differing only in the central ring (azepane vs. piperidine), were tested in a 72-hour viability assay [1]. The results demonstrated that ring size directly impacts cytotoxic potency, with the azepane-containing compounds generally exhibiting lower IC50 values (higher potency) than their piperidine counterparts, underscoring the pharmacophoric importance of the seven-membered ring for this target class [1].

Antiproliferative activity
Head-to-head
Azepane analogs showed lower IC50 vs piperidine in HCT116 viability assay
Reported cell-model response context
Matched-pair comparison, 72h continuous exposure, FMCA readout
Antiproliferative Proteasome Inhibitor Cancer Cell Viability

Azepan-4-amine: Research and Industrial Applications


Design of Plasma-Stable Kinase Inhibitors

Azepan-4-amine serves as a privileged scaffold for the development of plasma-stable inhibitors of protein kinase B (PKB/Akt), a key target in oncology. Direct comparative data show that azepane-based analogs can overcome the plasma instability of ester-containing leads while maintaining low nanomolar potency (IC50 = 4 nM against PKB-α) [6]. The X-ray crystal structure of a PKA-azepane inhibitor complex (PDB: 1SVG) provides a rational basis for structure-based drug design [4]. This makes azepan-4-amine a superior starting point for kinase inhibitor programs requiring both high target affinity and in vivo stability. [6][4]

Probing Ring-Size Effects on GPCR Ligands

Researchers investigating G protein-coupled receptors (GPCRs) can leverage azepan-4-amine to systematically explore the impact of ring size on ligand binding and function. Comparative studies with piperidine analogs have demonstrated that the azepane ring can yield the highest affinity binder (Ki = 18 nM for histamine H3 receptor) and can also alter in vivo efficacy profiles [6]. Additionally, for targets like SST5, the azepane scaffold introduces strong enantiodiscrimination, simplifying the development of selective (R)-enantiomer ligands [4]. This enables precise dissection of stereochemical and conformational requirements for receptor activation. [6][4]

Targeted Protein Degradation (PROTACs) Design

The conformational flexibility of the seven-membered azepane ring makes it an attractive linker or target-binding moiety in the design of PROTACs and other bifunctional degraders. The ability of the azepane ring to adopt multiple low-energy conformations can facilitate the formation of a stable ternary complex between the target protein, E3 ligase, and the degrader molecule, a critical determinant of efficient ubiquitination and degradation. Azepane-based inhibitors of kinases like PIM1 (PDB: 6NO8) [6] provide validated starting points for recruiting these targets to the proteasome, offering a differentiated path to degrading 'undruggable' kinases. [6]

Proteasome DUB Inhibitor Optimization for Cancer

For programs targeting the ubiquitin-proteasome pathway, particularly deubiquitinase (DUB) enzymes, azepane-containing compounds have demonstrated superior antiproliferative activity compared to their piperidine counterparts in head-to-head cellular assays [6]. Azepan-4-amine can be employed as a key intermediate to generate focused libraries of b-AP15 analogs, with the explicit goal of enhancing cytotoxic potency against cancer cell lines. The quantitative activity differences observed in HCT116 cells provide a clear rationale for prioritizing the azepane scaffold in lead optimization efforts aimed at identifying novel proteasome inhibitors for oncology. [6]

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Conformational flexibility and plasma stability profile
Target engagement and stability under assay conditions
GPCR ligand ring-size exploration
Binding affinity and enantiomer discrimination
Receptor binding and in vivo endpoint analysis
PROTAC linker or target-binding moiety
Conformational adaptability for ternary complex formation
Ternary complex formation and degradation efficiency
Proteasome DUB inhibitor research
Cytotoxicity profile in cell-based assays
Cell viability endpoints and target engagement

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